An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1-Methyl-1h-tetrazol-5-yl)methanamine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1-Methyl-1h-tetrazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1h-tetrazol-5-yl)methanamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. A thorough understanding of its structure and purity, which can be precisely determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application in research and development.
The Logic of NMR: Understanding the Spectrum
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
Key Parameters in NMR Spectroscopy:
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Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), relative to a standard reference compound (typically tetramethylsilane, TMS). The chemical shift is primarily influenced by the shielding or deshielding effects of neighboring atoms and functional groups.
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Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.
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Multiplicity (Splitting): The splitting of an NMR signal into multiple peaks due to the magnetic influence of neighboring nuclei. The pattern of splitting is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
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Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). The coupling constant is a measure of the strength of the magnetic interaction between coupled nuclei.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of (1-Methyl-1h-tetrazol-5-yl)methanamine is expected to exhibit three distinct signals, corresponding to the three different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Data for (1-Methyl-1h-tetrazol-5-yl)methanamine
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.9 - 4.1 | Singlet | 3H | N-CH₃ |
| 2 | ~4.0 - 4.2 | Singlet | 2H | C-CH₂-N |
| 3 | ~1.5 - 2.5 | Broad Singlet | 2H | NH₂ |
In-depth Analysis of the Predicted ¹H NMR Spectrum:
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N-CH₃ Protons (Signal 1): The three protons of the methyl group attached to the tetrazole nitrogen are expected to resonate as a sharp singlet in the range of 3.9 - 4.1 ppm . This downfield shift is due to the electron-withdrawing nature of the nitrogen-rich tetrazole ring. In a similar compound, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the N-methyl protons appear as a singlet at 3.96 ppm.[1] The absence of adjacent protons results in a singlet multiplicity.
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C-CH₂-N Protons (Signal 2): The two protons of the methylene group bridging the tetrazole ring and the amine group are predicted to appear as a singlet at approximately 4.0 - 4.2 ppm . The proximity to both the electron-withdrawing tetrazole ring and the nitrogen atom of the amine group causes a significant downfield shift. For a related structure, N-((tetrazol-5-yl)methyl)cyclohexanamine, the corresponding methylene protons are observed as a singlet at 4.23 ppm. These protons are equivalent and have no adjacent protons to couple with, hence they appear as a singlet.
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NH₂ Protons (Signal 3): The two protons of the primary amine group are expected to produce a broad singlet in the range of 1.5 - 2.5 ppm . The chemical shift and the broadness of this signal can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to proton exchange. In some cases, this signal may not be observed if the rate of exchange is very high. The protons of an amine group typically do not couple with adjacent C-H protons, especially in the presence of trace amounts of acid or water.[2]
Predicted ¹³C NMR Spectroscopic Data
The predicted proton-decoupled ¹³C NMR spectrum of (1-Methyl-1h-tetrazol-5-yl)methanamine will show three signals, corresponding to the three unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for (1-Methyl-1h-tetrazol-5-yl)methanamine
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~153 - 156 | C5 of Tetrazole |
| 2 | ~40 - 45 | C-CH₂-N |
| 3 | ~33 - 35 | N-CH₃ |
In-depth Analysis of the Predicted ¹³C NMR Spectrum:
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C5 of Tetrazole (Signal 1): The quaternary carbon atom of the tetrazole ring (C5) is expected to have the most downfield chemical shift, in the range of 153 - 156 ppm . This is characteristic of carbon atoms in heterocyclic aromatic systems, which are significantly deshielded. For instance, the tetrazole ring carbon in N-((tetrazol-5-yl)methyl)cyclohexanamine appears at 155.92 ppm.
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C-CH₂-N Carbon (Signal 2): The carbon of the methylene bridge is predicted to resonate between 40 and 45 ppm . Its chemical shift is influenced by the attached tetrazole ring and the primary amine group. In a similar molecule, N-((tetrazol-5-yl)methyl)cyclohexanamine, this carbon signal is found at 43.85 ppm.
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N-CH₃ Carbon (Signal 3): The carbon of the N-methyl group is expected to appear in the range of 33 - 35 ppm . This is a typical chemical shift for a methyl group attached to a nitrogen atom within a heterocyclic ring. In (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol, the N-methyl carbon resonates at 33.87 ppm.[1]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This protocol is a self-validating system designed to produce reliable and reproducible results.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of (1-Methyl-1h-tetrazol-5-yl)methanamine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[2]
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Instrument Setup:
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Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
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Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
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¹H NMR Data Acquisition:
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Acquire the spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
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¹³C NMR Data Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
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Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
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Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
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Process the data similarly to the ¹H NMR spectrum.
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Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of (1-Methyl-1h-tetrazol-5-yl)methanamine and highlight the key NMR-active nuclei.
Figure 1: Molecular structure of (1-Methyl-1h-tetrazol-5-yl)methanamine.
Figure 2: Predicted ¹H and ¹³C NMR assignments for (1-Methyl-1h-tetrazol-5-yl)methanamine.
Conclusion
This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of (1-Methyl-1h-tetrazol-5-yl)methanamine. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectroscopic data. The detailed analysis of chemical shifts, multiplicities, and integrations, coupled with a robust experimental protocol, offers researchers, scientists, and drug development professionals the necessary tools for the accurate structural elucidation and purity assessment of this important molecule. The provided visualizations further aid in understanding the key structural features and their corresponding NMR signatures.
References
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El-Sayed, N. N., et al. (2017). Synthesis and characterization of N-((tetrazol-5-yl)methyl)cyclohexanamine through 2D NMR experiments. Journal Marocain de Chimie Hétérocyclique, 16(1), 134-141. [Link]
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Valle-Sistac, J., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1223. [Link]
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PubChem. (n.d.). (1-Methyl-1h-tetrazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Kokane, B. D., Varala, R., & Patil, S. G. (2020). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Current Chemistry Letters, 9(4), 223-230. [Link]
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Clark, J. (n.d.). The H-1 NMR spectrum of methylamine. Chemguide. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6(82), 78887-78895. [Link]
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Gholap, A. R., & Telvekar, V. N. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. South African Journal of Chemistry, 68, 133-137. [Link]
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Shaikh, V. R., et al. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. World Journal of Pharmaceutical Research, 5(12), 1121-1129. [Link]
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Brown, Doc. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]
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